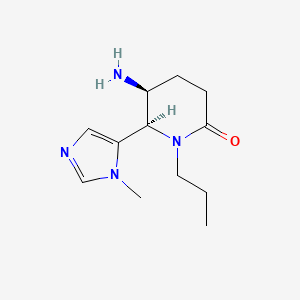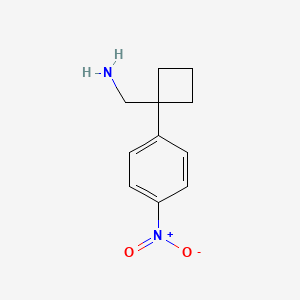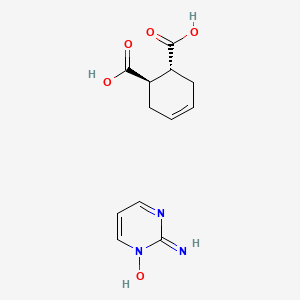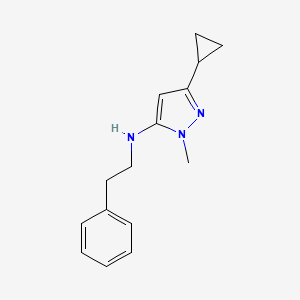![molecular formula C18H16N2O B11739191 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11739191.png)
2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an organic compound with the molecular formula C18H16N2O. This compound is known for its unique structural properties, which include a benzoyl group, a dimethylamino group, and a nitrile group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzoyl cyanide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dimethylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzoyl-3-[4-(methylamino)phenyl]prop-2-enenitrile
- 2-Benzoyl-3-[4-(ethylamino)phenyl]prop-2-enenitrile
- 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C18H16N2O |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C18H16N2O/c1-20(2)17-10-8-14(9-11-17)12-16(13-19)18(21)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clé InChI |
ZDFLQGAJFFWSSF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B11739115.png)




![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11739137.png)
![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11739146.png)
![Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B11739148.png)
![Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate](/img/structure/B11739155.png)



![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739175.png)
![butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739178.png)
